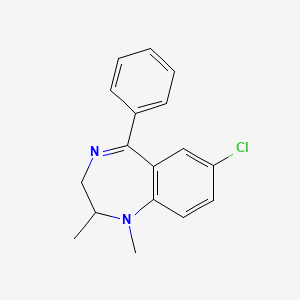![molecular formula C11H15BrOSi B14622713 Silane, [[1-(4-bromophenyl)ethenyl]oxy]trimethyl- CAS No. 55991-66-7](/img/structure/B14622713.png)
Silane, [[1-(4-bromophenyl)ethenyl]oxy]trimethyl-
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
(1-(4-bromophenyl)vinyloxy)trimethylsilane: is an organosilicon compound that features a bromophenyl group attached to a vinyloxy group, which is further bonded to a trimethylsilane moiety
Métodos De Preparación
Synthetic Routes and Reaction Conditions: The synthesis of (1-(4-bromophenyl)vinyloxy)trimethylsilane typically involves the reaction of 4-bromophenylacetylene with trimethylsilyl chloride in the presence of a base such as sodium hydride. The reaction is carried out under an inert atmosphere, usually nitrogen or argon, to prevent any unwanted side reactions. The reaction mixture is then purified using standard techniques such as column chromatography to obtain the desired product .
Industrial Production Methods: Industrial production of (1-(4-bromophenyl)vinyloxy)trimethylsilane follows similar synthetic routes but on a larger scale. The use of automated reactors and continuous flow systems can enhance the efficiency and yield of the production process. Additionally, industrial methods may involve more rigorous purification techniques to ensure the high purity of the final product .
Análisis De Reacciones Químicas
Types of Reactions: (1-(4-bromophenyl)vinyloxy)trimethylsilane undergoes various chemical reactions, including:
Substitution Reactions: The bromine atom in the bromophenyl group can be substituted with other nucleophiles, such as amines or alkoxides, under appropriate conditions.
Oxidation Reactions: The vinyloxy group can undergo oxidation to form corresponding carbonyl compounds.
Reduction Reactions: The compound can be reduced to form the corresponding hydrocarbon derivatives.
Common Reagents and Conditions:
Substitution Reactions: Common reagents include sodium hydride, potassium tert-butoxide, and various nucleophiles.
Oxidation Reactions: Oxidizing agents such as potassium permanganate or chromium trioxide are used under acidic or basic conditions.
Reduction Reactions: Reducing agents like lithium aluminum hydride or sodium borohydride are employed under anhydrous conditions.
Major Products Formed:
Substitution Reactions: Products include substituted phenyl derivatives with various functional groups.
Oxidation Reactions: Products include carbonyl compounds such as aldehydes or ketones.
Reduction Reactions: Products include hydrocarbon derivatives with reduced functional groups.
Aplicaciones Científicas De Investigación
Chemistry: (1-(4-bromophenyl)vinyloxy)trimethylsilane is used as a building block in organic synthesis, particularly in the formation of complex molecules through cross-coupling reactions such as Suzuki-Miyaura coupling .
Biology: In biological research, this compound can be used to modify biomolecules, enabling the study of their interactions and functions .
Industry: In the industrial sector, (1-(4-bromophenyl)vinyloxy)trimethylsilane is used in the production of advanced materials, including polymers and coatings .
Mecanismo De Acción
The mechanism of action of (1-(4-bromophenyl)vinyloxy)trimethylsilane involves its ability to participate in various chemical reactions due to the presence of reactive functional groups. The bromophenyl group can undergo electrophilic substitution, while the vinyloxy group can participate in addition and oxidation reactions. The trimethylsilane moiety provides stability and enhances the compound’s reactivity in certain conditions .
Comparación Con Compuestos Similares
(1-tert-Butylvinyloxy)trimethylsilane: This compound has a tert-butyl group instead of a bromophenyl group, which affects its reactivity and applications.
Vinyloxy-trimethylsilane: Lacks the bromophenyl group, making it less versatile in certain synthetic applications.
Uniqueness: (1-(4-bromophenyl)vinyloxy)trimethylsilane is unique due to the presence of the bromophenyl group, which allows for a wide range of chemical modifications and applications. Its combination of functional groups makes it a valuable compound in both research and industrial settings .
Propiedades
Número CAS |
55991-66-7 |
|---|---|
Fórmula molecular |
C11H15BrOSi |
Peso molecular |
271.22 g/mol |
Nombre IUPAC |
1-(4-bromophenyl)ethenoxy-trimethylsilane |
InChI |
InChI=1S/C11H15BrOSi/c1-9(13-14(2,3)4)10-5-7-11(12)8-6-10/h5-8H,1H2,2-4H3 |
Clave InChI |
QSSCXHOFPRYAHW-UHFFFAOYSA-N |
SMILES canónico |
C[Si](C)(C)OC(=C)C1=CC=C(C=C1)Br |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


![Spiro[imidazolidine-2,2'-[2H]indene]-1',3'-dione, 1,3-diphenyl-](/img/structure/B14622634.png)
![6-Amino-7-methoxy-8H-naphtho[2,3-c]thioxanthene-5,8,14-trione](/img/structure/B14622640.png)
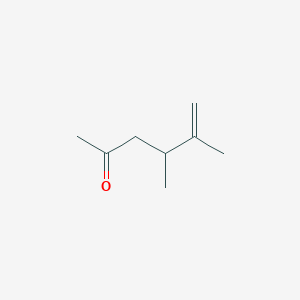
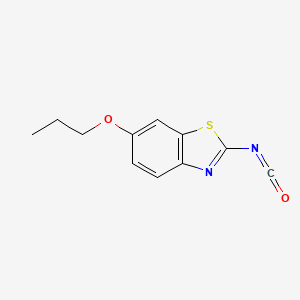
![6,6-Dimethyl-3-methylidenebicyclo[3.1.1]heptan-2-one](/img/structure/B14622646.png)
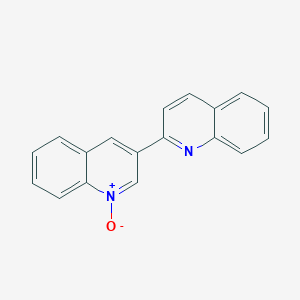
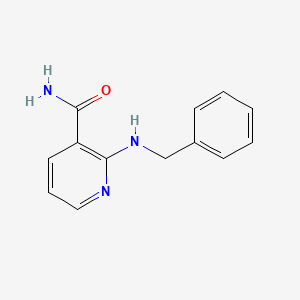
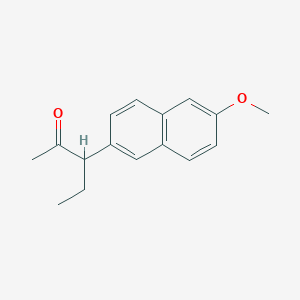
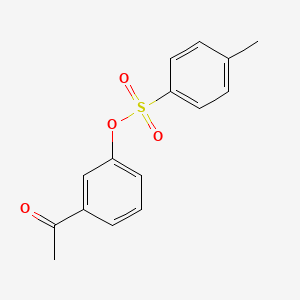

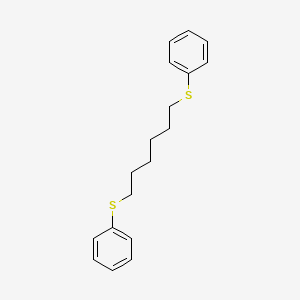
![N-[(Piperidin-4-yl)methyl]-2,5-bis(2,2,2-trifluoroethoxy)benzamide](/img/structure/B14622683.png)

